![molecular formula C18H16N2O4 B2820989 5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 877798-25-9](/img/structure/B2820989.png)
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound with a unique structure that includes methoxy groups and a pyrimidinyl phenol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Coupling Reactions: The final step involves coupling the pyrimidine core with a phenol derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce the corresponding alcohols.
科学研究应用
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
- 5-Methoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol
- **5- [ [4- [2- [ [6- (4-methoxyphenoxy)pyrimidin-4-yl …
Uniqueness
5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol is unique due to its specific structural features, such as the combination of methoxy groups and the pyrimidinyl phenol core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
IUPAC Name |
5-methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-12-4-3-5-14(8-12)24-17-10-19-11-20-18(17)15-7-6-13(23-2)9-16(15)21/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOJOFAQHWGARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine hydrochloride](/img/structure/B2820906.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2820907.png)
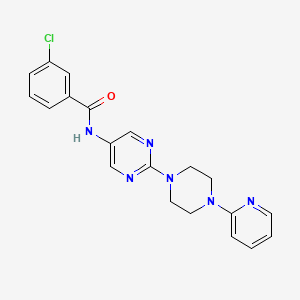

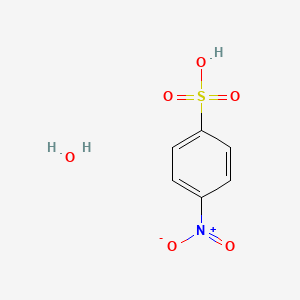
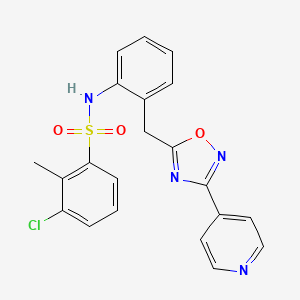
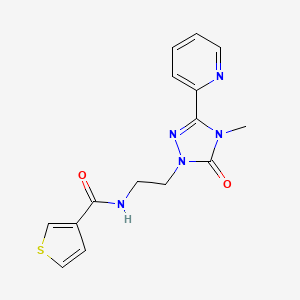
![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)
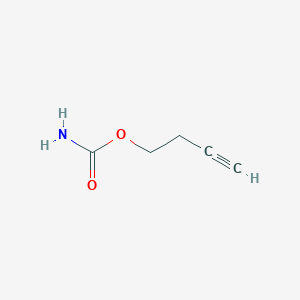
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)
![2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide](/img/structure/B2820925.png)
![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)
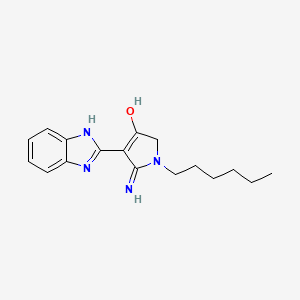
![N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2820929.png)
